The synthesis of acetoxycycloheximide typically involves the isolation of the compound from the fermentation broth of Streptomyces species. The process begins with cultivating the actinomycete strain in a nutrient-rich medium, such as Bennett’s agar or GSS broth, under specific conditions (e.g., temperature and agitation) to promote growth and metabolite production. After incubation, the culture supernatant is subjected to solvent extraction techniques to isolate active metabolites. For example, ethyl acetate can be used for partitioning, followed by evaporation of the solvent to yield a crude extract. Further purification often involves chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography .
The molecular formula of acetoxycycloheximide is C₁₃H₁₅N₃O₃. Its structure consists of a cyclohexyl ring with an acetoxy group attached. The compound features a piperidine-like moiety that plays a crucial role in its function as a protein synthesis inhibitor. The structural characteristics allow it to interact effectively with ribosomal components during translation processes in eukaryotic cells .
Acetoxycycloheximide undergoes various chemical reactions typical for protein synthesis inhibitors. It primarily acts by binding to ribosomal subunits, thereby blocking the translocation of aminoacyl-tRNA from the acceptor site to the donor site on the ribosome. This inhibition prevents the elongation of peptide chains during protein synthesis. The reaction mechanism involves acetoxycycloheximide mimicking the structure of aminoacyl-tRNA, allowing it to occupy critical sites on the ribosome and disrupt normal translation processes .
The mechanism of action of acetoxycycloheximide involves its reversible inhibition of protein synthesis at the ribosomal level. Specifically, it interferes with the peptidyltransferase activity on the larger ribosomal subunit, preventing the proper translocation necessary for elongation during translation. This inhibition leads to a decrease in polypeptide chain formation and ultimately results in reduced protein synthesis within cells. Studies have indicated that acetoxycycloheximide effectively inhibits leucine incorporation into proteins, demonstrating its potency as an inhibitor .
Acetoxycycloheximide exhibits several notable physical and chemical properties:
These properties make acetoxycycloheximide suitable for various laboratory applications where controlled conditions are maintained .
Acetoxycycloheximide has several scientific applications:
Acetoxycycloheximide (Ac-CHX) disrupts eukaryotic protein synthesis by targeting the 60S ribosomal subunit. It binds specifically to the ribosomal E-site (exit site), overlapping with the binding pocket of cycloheximide (CHX) and lactimidomycin (LTM). This interaction inhibits the translocation step of elongation, where the ribosome moves along mRNA by precisely one codon. Structural studies reveal that Ac-CHX protects cytidine nucleotide C3993 in the 60S E-site, preventing the movement of tRNA-mRNA complexes relative to the ribosome [1] [6]. Unlike initiation inhibitors, Ac-CHX stabilizes polysomes by halting ribosomes mid-translation, leading to ribosomal "freezing" [1]. This mechanism is conserved across eukaryotes, as evidenced by cross-resistance in Saccharomyces cerevisiae strains carrying mutations in ribosomal protein L28 (e.g., cyh2), which confers resistance to both CHX and Ac-CHX [6].
Table 1: Ribosomal Binding and Functional Effects of Ac-CHX and Related Inhibitors
Compound | Target Site | Functional Consequence | Polysome Profile |
---|---|---|---|
Acetoxycycloheximide | 60S E-site (C3993) | Blocks translocation | Stabilization |
Cycloheximide | 60S E-site | Inhibits single translocation cycle | Stabilization |
Lactimidomycin | 60S E-site (C3993) | Prevents eEF2-dependent movement | Stabilization |
Trichothecene mycotoxins | Peptidyl Transferase Center (PTC) | Inhibits peptide bond formation | Disassembly |
Ac-CHX rapidly induces apoptosis in human leukemia Jurkat cells through mitochondrial-mediated pathways. Within hours of exposure, Ac-CHX triggers cytochrome c release from mitochondria into the cytosol, independent of caspase activation. This process is regulated by Bcl-2 family proteins: Bcl-xL suppresses cytochrome c release, while pro-apoptotic Bak undergoes conformational changes that permeabilize the mitochondrial membrane [2] [7]. Crucially, Ac-CHX-induced cytochrome c release occurs even in the presence of caspase inhibitors like zVAD-fmk, confirming its upstream position in apoptotic signaling [7]. The released cytochrome c then activates caspase-9 and downstream executioner caspases (caspase-3, -6, -7), leading to DNA fragmentation and cell death [2] [8].
Table 2: Key Apoptotic Proteins Modulated by Ac-CHX
Protein | Role in Apoptosis | Effect of Ac-CHX |
---|---|---|
Cytochrome c | Mitochondrial apoptosome trigger | Released into cytosol |
Bak | Pro-apoptotic pore formation | Conformational activation |
Bcl-xL | Anti-apoptotic inhibitor | Suppresses cytochrome c release |
Caspase-9 | Initiator caspase | Activated via apoptosome |
Smac/DIABLO | IAP antagonist | Released from mitochondria |
Ac-CHX activates c-Jun N-terminal kinase (JNK) signaling cascades, which are essential for its pro-apoptotic effects. Treatment of Jurkat cells with Ac-CHX induces phosphorylation of JNK, extracellular signal-regulated kinase (ERK), and p38 MAP kinase within minutes [2]. Pharmacological inhibition of JNK (but not ERK or p38) abolishes cytochrome c release and apoptosis, demonstrating JNK's central role [2]. JNK activation promotes mitochondrial outer membrane permeabilization (MOMP) through phosphorylation of Bcl-2 family members and facilitates the translocation of pro-apoptotic factors like AIF (apoptosis-inducing factor) [7] [10]. Notably, JNK activation by Ac-CHX occurs independently of death receptor signaling (e.g., Fas/CD95), distinguishing it from classical extrinsic apoptosis pathways [7] [10].
While both Ac-CHX and cycloheximide (CHX) inhibit translocation during translation elongation, Ac-CHX exhibits superior potency in apoptotic induction. In Jurkat cells, Ac-CHX induces caspase activation and cytochrome c release at significantly lower concentrations than CHX [2] [7]. Structural differences account for this disparity: The acetyl group in Ac-CHX enhances its interaction with the 60S E-site and facilitates additional signaling effects. Unlike CHX, Ac-CHX:
Table 3: Comparative Analysis of Ac-CHX and Cycloheximide
Property | Acetoxycycloheximide | Cycloheximide |
---|---|---|
Translation Inhibition | Blocks translocation at 60S E-site | Blocks translocation at 60S E-site |
JNK Activation | Strong induction | Weak/none |
Caspase-8 Requirement | Non-proteolytic role only | Proteolytic activation |
Apoptotic Potency | High (rapid cytochrome c release) | Moderate |
Structural Distinction | Acetyl group at C-4 position | Hydroxyl group at C-4 position |
Concluding Remarks
Acetoxycycloheximide serves as a multifaceted probe for dissecting eukaryotic protein synthesis and stress-induced apoptosis. Its dual capacity to arrest translation elongation and activate JNK-mediated mitochondrial apoptosis underscores the interconnection between ribosomal function and cell death surveillance systems. Further exploration of Ac-CHX analogs may yield insights into ribosome-stress sensing and targeted anti-cancer strategies.
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6